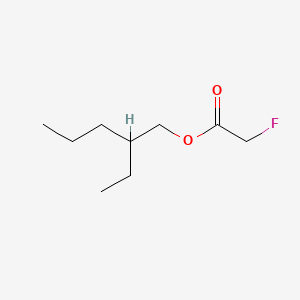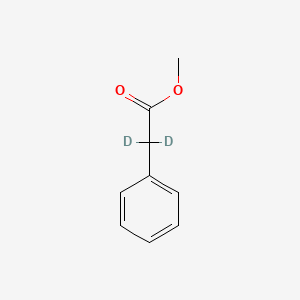
Methyl 2-Phenylacetate-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-Phenylacetate-d2: is a deuterated derivative of methyl phenylacetate, an organic compound that is the methyl ester of phenylacetic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a colorless liquid with a strong odor similar to honey. It is slightly soluble in water but soluble in most organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-Phenylacetate-d2 can be synthesized through the esterification of phenylacetic acid-d2 with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion. The product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then subjected to various purification steps, including distillation and chromatography, to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-Phenylacetate-d2 undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed to produce phenylacetic acid-d2 and methanol.
Reduction: Reduction of this compound with lithium aluminum hydride yields phenylacetaldehyde-d2.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Phenylacetic acid-d2 and methanol.
Reduction: Phenylacetaldehyde-d2.
Substitution: Various substituted phenylacetates.
Aplicaciones Científicas De Investigación
Methyl 2-Phenylacetate-d2 has several scientific research applications, including:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications
Mecanismo De Acción
The mechanism of action of methyl 2-phenylacetate-d2 involves its interaction with molecular targets through its ester functional group. In biological systems, it can undergo hydrolysis to release phenylacetic acid-d2, which can then participate in various metabolic pathways. The deuterium atoms in the compound provide a unique advantage in tracing and studying these pathways due to their distinct NMR signals .
Comparación Con Compuestos Similares
Methyl phenylacetate: The non-deuterated version of methyl 2-phenylacetate-d2, used in similar applications but lacks the deuterium labeling.
Ethyl phenylacetate: An ester with a similar structure but with an ethyl group instead of a methyl group.
Phenylacetic acid: The parent acid of this compound, used in various chemical syntheses
Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and metabolic studies. The deuterium labeling allows for precise tracking and analysis of chemical and biological processes, providing insights that are not possible with non-deuterated compounds .
Propiedades
Fórmula molecular |
C9H10O2 |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
methyl 2,2-dideuterio-2-phenylacetate |
InChI |
InChI=1S/C9H10O2/c1-11-9(10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3/i7D2 |
Clave InChI |
CRZQGDNQQAALAY-RJSZUWSASA-N |
SMILES isomérico |
[2H]C([2H])(C1=CC=CC=C1)C(=O)OC |
SMILES canónico |
COC(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one](/img/structure/B13414251.png)
![Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate](/img/structure/B13414253.png)


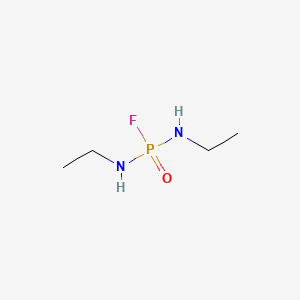
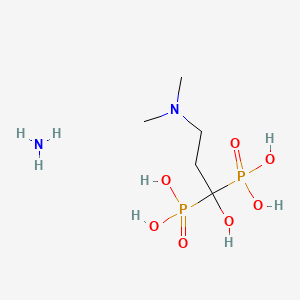
![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)
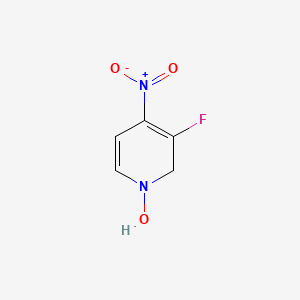
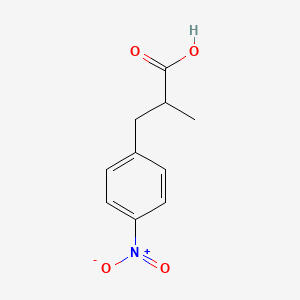


![Cholane Glycine Deriv.; Ethyl 2-((R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate](/img/structure/B13414315.png)

